![molecular formula C11H16FNO2 B15276912 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol is an organic compound that features a fluorinated aromatic ring and a propane-1,3-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-fluoro-3-methylbenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic ring or the hydroxyl groups, potentially leading to the formation of alcohols or alkanes.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用机制
The mechanism by which 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol exerts its effects involves interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
相似化合物的比较
Similar Compounds
4-Fluoro-3-methylphenol: Shares the fluorinated aromatic ring but lacks the propane-1,3-diol backbone.
2-Fluoro-4-methylaniline: Similar in structure but with an amino group directly attached to the aromatic ring.
Uniqueness
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol is unique due to the combination of its fluorinated aromatic ring and propane-1,3-diol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C11H16FNO2 |
|---|---|
分子量 |
213.25 g/mol |
IUPAC 名称 |
2-[(4-fluoro-3-methylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-8-4-9(2-3-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3 |
InChI 键 |
NZGJACNDEZXJNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CNC(CO)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


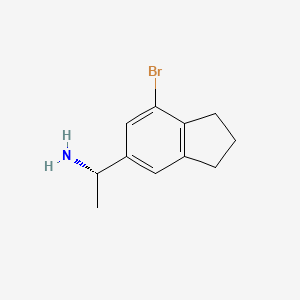
![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
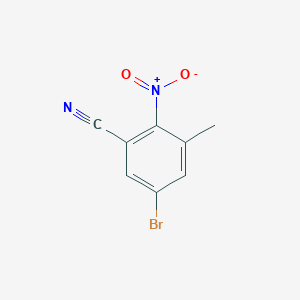
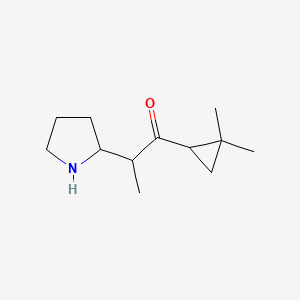
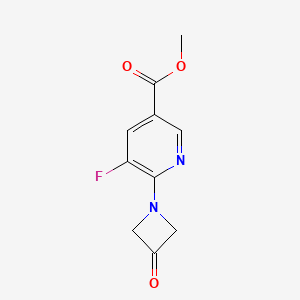
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)

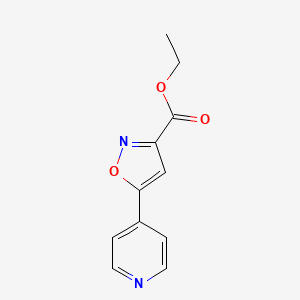
carbonyl]carbamate](/img/structure/B15276941.png)
